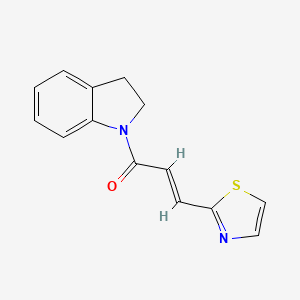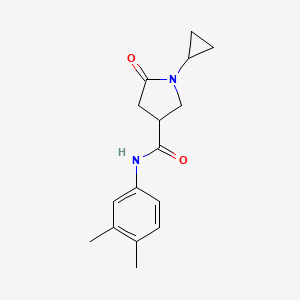![molecular formula C13H18N2O3S B7514381 2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the family of piperazines. It is also known as TAK-659 and is used in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating cellular processes, and their dysregulation can lead to various diseases, including cancer, inflammation, and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a kinase that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and antibody production. TAK-659 also inhibits other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T cell activation and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B cells and T cells and reduce the production of pro-inflammatory cytokines and chemokines. TAK-659 has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, TAK-659 has been shown to reduce the production of autoantibodies in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK and other kinases, which makes it a valuable tool for studying the role of these kinases in disease. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetic properties may vary depending on the administration route and dosage.
Direcciones Futuras
There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Another direction is to study the effects of TAK-659 on other kinases and cellular processes. Additionally, the development of more potent and selective inhibitors of BTK and other kinases may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to give 4-(3-methylthiophene-2-carbonyl)piperazine. The final step involves the reaction of 4-(3-methylthiophene-2-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. It has shown promising results as a kinase inhibitor in cancer, inflammation, and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, TAK-659 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.
Propiedades
IUPAC Name |
2-methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-8-19-12(10)13(17)15-6-4-14(5-7-15)11(16)9-18-2/h3,8H,4-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCOLZGWISFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)




![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)






